2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Drug Discovery Physicochemical Properties Medicinal Chemistry

Researchers needing a heterocyclic building block with balanced lipophilicity often face LogP mismatches that derail lead optimization. 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid resolves this with an XLogP3 of 1.9, ideal for maintaining drug-like solubility while enabling further derivatization via the carboxylic acid handle. • Enables precise SAR exploration through amidation/esterification at C4. • Cyclopentyl substitution at C2 provides a lipophilicity sweet-spot, avoiding excess logP that causes poor solubility. • Sourced from multiple suppliers with 98+% purity; shipped under ambient conditions with recommended storage at 2-8°C.

Molecular Formula C9H11NO3
Molecular Weight 181.191
CAS No. 1247889-30-0
Cat. No. B568902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-1,3-oxazole-4-carboxylic acid
CAS1247889-30-0
Molecular FormulaC9H11NO3
Molecular Weight181.191
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=CO2)C(=O)O
InChIInChI=1S/C9H11NO3/c11-9(12)7-5-13-8(10-7)6-3-1-2-4-6/h5-6H,1-4H2,(H,11,12)
InChIKeyHMFSEYJFLNQHOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid: Oxazole Building Block Overview


2-Cyclopentyl-1,3-oxazole-4-carboxylic acid (CAS 1247889-30-0) is a heterocyclic carboxylic acid derivative featuring a cyclopentyl-substituted oxazole core . This compound is primarily utilized as a versatile 2,4-disubstituted oxazole building block in medicinal chemistry and organic synthesis [1]. It is commercially available from multiple vendors, with a molecular formula of C9H11NO3 and a molecular weight of 181.19 g/mol [2]. Its carboxylic acid functionality enables facile derivatization via amidation or esterification [3].

Scaffold 2,4-Disubstituted oxazole for heterocyclic synthesis
Derivatization Carboxylic acid handle for amidation or esterification
Profile Cyclopentyl group provides moderate lipophilicity

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid: Analog Substitution Risks


Interchanging 2-cyclopentyl-1,3-oxazole-4-carboxylic acid with other oxazole-4-carboxylic acid derivatives (e.g., 2-cyclobutyl, 5-cyclopentyl, or 2-phenyl analogs) without quantitative justification risks altering physicochemical properties critical to experimental success. Differences in lipophilicity (LogP) can drastically affect solubility, membrane permeability, and target binding . Moreover, the specific substitution pattern (2- vs. 5-position) dictates the compound's suitability for certain synthetic transformations and its downstream reactivity . The following evidence quantifies these differences to inform strategic procurement.

Cyclobutyl or phenyl analogs may shift LogP and alter solubility/permeability profiles.
5-Cyclopentyl regioisomer may not exhibit identical reactivity or SAR outcomes.
Purity grade differences (95% vs 98+%) can affect synthetic reproducibility; verify lot COA.

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid: Comparative Data


Lipophilicity: Comparison with Cyclobutyl & Phenyl Analogs

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid exhibits a calculated XLogP3 of 1.9 [1]. This value is significantly higher than that of its 2-cyclobutyl analog (XLogP3 ≈ 0.41 or LogP ≈ 1.31, depending on calculation method) [2] and lower than that of the 2-phenyl analog (which is expected to have higher lipophilicity due to the aromatic ring). The specific LogP value dictates its solubility and permeability profile, making it a distinct intermediate.

Lipophilicity
Context-dependent
XLogP3 1.9 (cyclopentyl) vs 0.41 (cyclobutyl)
Supports lipophilicity-dependent assay interpretation.
Predicted values; experimental validation recommended.
Drug Discovery Physicochemical Properties Medicinal Chemistry

Regioisomer Comparison: 2- vs. 5-Substitution

The 2-cyclopentyl substitution pattern in the target compound (CAS 1247889-30-0) is regioisomeric to the 5-cyclopentyl analog (CAS 1250027-79-2). While both share the same molecular formula and weight, their chemical behavior and potential synthetic utility differ . The 2-position substitution is more common in certain bioactive oxazole derivatives and may offer distinct advantages in specific coupling reactions .

Regioisomer identity
Class-level
2-Cyclopentyl substitution
Dictates synthetic reactivity and SAR profile.
Regioisomer; identical molecular formula.
Synthetic Chemistry Scaffold Differentiation Medicinal Chemistry

Commercial Purity Benchmarking

The compound is commercially available with a purity specification of ≥95% from multiple suppliers and ≥98% from specialized vendors . This level of purity is consistent with industry standards for building blocks used in early-stage research. Direct comparison with the 2-cyclobutyl analog shows similar purity specifications (95%) , indicating comparable commercial availability for procurement.

Purity specification
Specification review
≥95% (standard) 98+% (specialty)
Higher grade may reduce purification needs.
Vendor specifications; verify lot COA.
Procurement Quality Control Building Blocks

2-Cyclopentyl-1,3-oxazole-4-carboxylic acid: Research Applications


Medicinal Chemistry: Lipophilicity Tuning

The cyclopentyl-substituted oxazole core provides a balanced lipophilicity (XLogP3 = 1.9) [1] suitable for optimizing drug-like properties. This intermediate is recommended for medicinal chemists seeking to fine-tune LogP while maintaining the ability for further derivatization via the carboxylic acid handle. It is a superior choice over more lipophilic analogs (e.g., 2-phenyl) when moderate lipophilicity is desired to avoid poor solubility or high plasma protein binding.

Organic Synthesis: 2,4-Disubstituted Oxazole Building Block

As a 2,4-disubstituted oxazole, this compound serves as a key building block for the synthesis of complex heterocyclic frameworks [2]. Its specific substitution pattern (cyclopentyl at the 2-position) distinguishes it from the 5-substituted regioisomer, allowing chemists to access a different set of derivatives and explore structure-activity relationships (SAR) in oxazole-based drug candidates.

Agrochemical and Material Science Research

The compound's unique structure and properties make it suitable for applications in agrochemical research and material science [3], where tailored heterocyclic frameworks are required. Its moderate lipophilicity and carboxylic acid functionality may be exploited to design novel fungicides, herbicides, or functional materials with specific solubility and permeability characteristics.

Application
Selection Property
Validation Focus
Medicinal chemistry lipophilicity tuning
Moderate lipophilicity profile
Solubility and permeability endpoints
Oxazole-based SAR exploration
2-Cyclopentyl substitution pattern
Regioisomer-specific derivatization reactivity
Agrochemical and functional material research
Heterocyclic carboxylate scaffold
Tailored solubility and stability characteristics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentyl-1,3-oxazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.